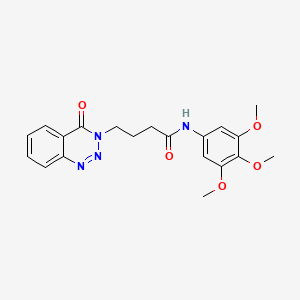
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)butanamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the benzotriazine ring and the trimethoxyphenyl group in the structure suggests that this compound may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)butanamide typically involves the following steps:
Formation of the Benzotriazine Ring: The benzotriazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Butanamide Chain: The butanamide chain can be introduced through amide bond formation using reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached via nucleophilic substitution reactions or through palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve high yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzotriazine ring or the trimethoxyphenyl group.
Reduction: Reduction reactions can occur at the carbonyl group in the benzotriazine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the benzotriazine ring or the trimethoxyphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzotriazine derivatives.
Medicine: Potential therapeutic agent for diseases where benzotriazine derivatives have shown efficacy.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound may involve interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The benzotriazine ring can intercalate with DNA, while the trimethoxyphenyl group may enhance binding affinity to certain proteins. Pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide: Lacks the trimethoxyphenyl group.
N-(3,4,5-trimethoxyphenyl)butanamide: Lacks the benzotriazine ring.
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-phenylbutanamide: Has a phenyl group instead of the trimethoxyphenyl group.
Uniqueness
The presence of both the benzotriazine ring and the trimethoxyphenyl group in 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)butanamide makes it unique. This combination may result in enhanced biological activity and specificity compared to similar compounds.
Properties
Molecular Formula |
C20H22N4O5 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(3,4,5-trimethoxyphenyl)butanamide |
InChI |
InChI=1S/C20H22N4O5/c1-27-16-11-13(12-17(28-2)19(16)29-3)21-18(25)9-6-10-24-20(26)14-7-4-5-8-15(14)22-23-24/h4-5,7-8,11-12H,6,9-10H2,1-3H3,(H,21,25) |
InChI Key |
VTLQUYRRKDFGBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11014576.png)
![2-(3-methoxyphenyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-4-carboxamide](/img/structure/B11014578.png)
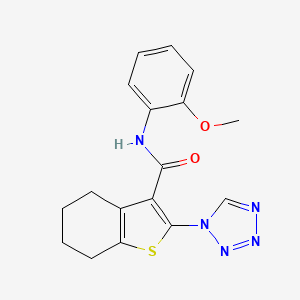
![1-(2-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B11014605.png)
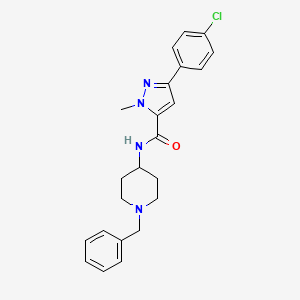
![N-[4-(acetylamino)phenyl]-4-phenoxybutanamide](/img/structure/B11014615.png)
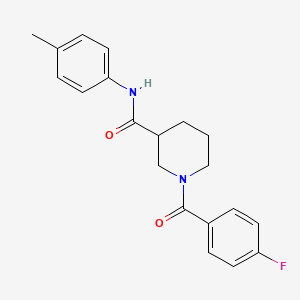
![N-[1H-benzimidazol-2-yl(phenyl)methyl]-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide](/img/structure/B11014622.png)

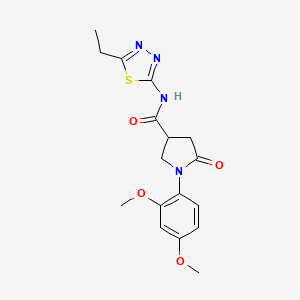
![N-(2-methyl-1H-benzimidazol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11014634.png)
![N-(2-{[benzyl(methyl)amino]carbonyl}phenyl)-2-chloro-4-nitrobenzamide](/img/structure/B11014639.png)
![5-[(2-phenylmorpholin-4-yl)carbonyl]-2-[3-(propan-2-yloxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11014643.png)
![6-({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid](/img/structure/B11014646.png)
